molecular formula C11H18ClN B1514416 UNII-836ENR275N CAS No. 26194-85-4

UNII-836ENR275N

Cat. No.: B1514416
CAS No.: 26194-85-4
M. Wt: 199.72 g/mol
InChI Key: HFBTZBOJTFIRAS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Etilamfetamine hydrochloride can be synthesized through the reaction of phenethylamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of etilamfetamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Etilamfetamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etilamfetamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Etilamfetamine hydrochloride exerts its effects primarily by interacting with the central nervous system . It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to enhanced synaptic transmission and increased neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etilamfetamine hydrochloride is unique due to its specific ethyl substitution , which imparts distinct pharmacological properties compared to its analogs. This substitution affects its lipophilicity , metabolism , and interaction with biological targets .

Properties

CAS No.

26194-85-4

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(2R)-N-ethyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1

InChI Key

HFBTZBOJTFIRAS-HNCPQSOCSA-N

SMILES

CCNC(C)CC1=CC=CC=C1.Cl

Isomeric SMILES

CCN[C@H](C)CC1=CC=CC=C1.Cl

Canonical SMILES

CCNC(C)CC1=CC=CC=C1.Cl

26194-85-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.